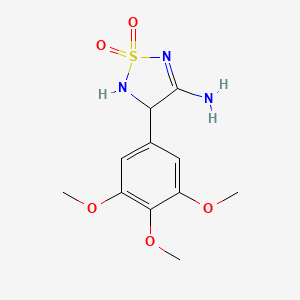
4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, and it has been found to induce apoptosis in these cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models.
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation. Additionally, this compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to have a variety of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, this compound has been found to have antioxidant properties. It has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and neuronal damage in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for further investigation as an anti-cancer agent. Additionally, this compound has been found to have relatively low toxicity in animal models, which is a positive factor for its potential use in humans. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, the synthesis of this compound can be challenging, and it may not be readily available for all researchers.
Future Directions
There are several potential future directions for research on 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, this compound could be further modified and optimized to increase its potency and selectivity as an anti-cancer agent.
Synthesis Methods
The synthesis of 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to yield the final compound. The synthesis process has been optimized and improved over time, and various modifications have been made to increase the yield and purity of the final product.
properties
IUPAC Name |
1,1-dioxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-17-7-4-6(5-8(18-2)10(7)19-3)9-11(12)14-20(15,16)13-9/h4-5,9,13H,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNFRNJKDAQOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)

![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)

![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)